PARP-1 Inhibitory Potency: Moderate Micromolar Activity Distinct from Low-Nanomolar Phthalazinone Clinical Candidates
In a direct enzymatic assay measuring poly(ADP-ribose)polymerase (PARP) inhibition, 4-(3-amino-4-chlorophenyl)-2-phenylphthalazin-1(2H)-one (mapped as CHEMBL763795) exhibited an IC50 value of 1,400 nM [1]. By contrast, the structurally related clinical PARP-1 inhibitor olaparib (also a phthalazinone) consistently shows IC50 values in the low nanomolar range (e.g., 4.40 nM in comparable enzymatic PARP-1 assays) [2], and even the earlier-generation phthalazinone 11c (a 4-phenylphthalazin-1-one with a different substitution pattern) achieves an IC50 of 97 nM [3]. The ~318-fold weaker potency of CAS 62335-56-2 relative to olaparib and ~14-fold weaker potency relative to compound 11c establishes this compound firmly in the weak-to-moderate PARP-1 inhibitor tier.
| Evidence Dimension | PARP-1 enzymatic inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1,400 nM (PARP enzymatic assay) |
| Comparator Or Baseline | Olaparib: IC50 = 4.40 nM (PARP-1 enzymatic assay); Compound 11c: IC50 = 97 nM (PARP-1 enzymatic assay) |
| Quantified Difference | ~318-fold less potent than olaparib; ~14-fold less potent than compound 11c |
| Conditions | PARP enzymatic inhibition assay; experimental details via ChEMBL_151871 (CHEMBL763795) for target compound [1]; olaparib IC50 of 4.40 nM from published phthalazinone SAR study [2]; 11c IC50 of 97 nM from A549 lung cancer PARP-1 inhibition study [3] |
Why This Matters
For research groups screening phthalazinones against PARP-1, this compound's moderate micromolar potency precludes its use as a positive control but positions it as a useful weak-inhibitor reference standard for assay validation and for investigating the minimal pharmacophore requirements of the phthalazinone PARP-1 binding pocket.
- [1] Costantino G, Macchiarulo A, Camaioni E, Pellicciari R. Modeling of poly(ADP-ribose)polymerase (PARP) inhibitors. ChEMBL_151871 (CHEMBL763795) IC50 = 1400 nM. BindingDB Ki Summary. View Source
- [2] Xin M, et al. Design and synthesis of novel phthalazinone derivatives as potent poly(ADP-ribose)polymerase 1 inhibitors. Future Med Chem. 2020;12(19):1691-1707. doi:10.4155/fmc-2020-0009. View Source
- [3] Almahli H, et al. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer. Bioorg Chem. 2018;77:443-456. doi:10.1016/j.bioorg.2018.01.034. View Source
